molecular formula C20H22ClN B12420486 Cyclobenzaprine-13C,d3 (hydrochloride)

Cyclobenzaprine-13C,d3 (hydrochloride)

Cat. No.: B12420486
M. Wt: 315.9 g/mol
InChI Key: VXEAYBOGHINOKW-SPZGMPHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobenzaprine-13C,d3 (hydrochloride) is a stable isotope-labeled analog of cyclobenzaprine hydrochloride, a muscle relaxant used to treat acute musculoskeletal pain. The compound is synthesized by replacing one carbon atom with carbon-13 (13C) and three hydrogen atoms with deuterium (2H) at specific positions in the parent molecule. This isotopic labeling enables its use as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), ensuring precise measurement of cyclobenzaprine in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C20H22ClN

Molecular Weight

315.9 g/mol

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-(trideuterio(113C)methyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H/i1+1D3;

InChI Key

VXEAYBOGHINOKW-SPZGMPHYSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl

Origin of Product

United States

Preparation Methods

Modified Grignard Reaction with Isotopic Precursors

The foundational synthesis of cyclobenzaprine hydrochloride involves a one-pot Grignard reaction, as detailed in patents WO2012098563A2 and EP2665700B1. For the labeled variant, key modifications include:

Key Steps:

  • Isotopic Grignard Reagent Preparation :
    • Reacting 3-(dimethyl-13CD3)aminopropyl chloride with magnesium in tetrahydrofuran (THF) to form the Grignard reagent.
    • Isotopic Purity Control: Use of 13C-enriched dimethylamine (≥99% isotopic purity) ensures minimal unlabeled byproducts.
  • Nucleophilic Addition to 5-Dibenzosuberenone :

    • The Grignard reagent reacts with 5-dibenzosuberenone at 0–15°C, forming a 5-hydroxy intermediate.
    • Deuterium Retention: Low-temperature conditions (≤15°C) prevent deuterium loss from the methyl groups.
  • Acid-Catalyzed Dehydration and Salt Formation :

    • Hydrolysis and dehydration in 15–25% HCl at 70–80°C yield cyclobenzaprine base.
    • Final acidification with isopropyl alcohol-HCl at 0–10°C produces the hydrochloride salt.

Performance Metrics:

Parameter Value Source
Yield 70–80%
Purity (HPLC) >99.90%
Isotopic Incorporation 98–99% (13C, d3)

Electrochemical Wittig Reaction for Labeled Intermediates

An alternative method from CN102942489A avoids Grignard reagents, using electrochemical radical formation:

Procedure:

  • Wittig Reagent Synthesis :
    • 1,3-Dibromopropane reacts with triethyl phosphite to form a phosphonate carbanion.
    • Isotopic labeling introduced via 13CD3-methylamine during quaternization.
  • Electrochemical Coupling :

    • 5H-Dibenzo[a,d]cyclohepten-5-one undergoes Wittig reaction at 0.85 V (vs. Ag/AgCl).
    • Advantage: Eliminates magnesium handling, enhancing safety for large-scale production.
  • Salt Formation and Purification :

    • Cyclobenzaprine base is dissolved in ethanol and treated with HCl gas to pH 3.
    • Recrystallization from isopropyl alcohol yields 85% pure hydrochloride salt.

Comparative Analysis:

Method Grignard Electrochemical
Reaction Time 6–8 hrs 10–12 hrs
Deuterium Stability High (≤15°C) Moderate (pH-sensitive)
Scalability Industrial Pilot-scale

Analytical Characterization and Validation

Quality Control Protocols

Cyclobenzaprine-13C,d3 hydrochloride requires stringent validation to meet pharmacopeial standards:

HPLC-MS/MS Parameters:
| Column | Luna PFP (2) (100 × 2.0 mm, 3 µm) |
| Mobile Phase | 0.1% Formic acid : Acetonitrile (70:30) |
| Flow Rate | 0.3 mL/min |
| Detection | ESI+; MRM 276.2 → 215.0 (CBP) |
| | 279.2 → 215.0 (CBP-d3) |

Validation Metrics:

  • Linearity: r > 0.999 (0.06–10 × 10⁻⁷ M)
  • Recovery: 98.5–102.3% in biological matrices

Applications in Pharmaceutical Research

Metabolic Pathway Tracing

  • CYP3A4/CYP1A2 Demethylation : Cyclobenzaprine-13C,d3 enables quantification of desmethylcyclobenzaprine in hepatic microsomes.
  • Enterohepatic Recirculation : Deuterium labels track biliary excretion and reabsorption in preclinical models.

Bioequivalence Studies

  • Sublingual formulations tested using LC-MS/MS with CBP-d3 as internal standard showed 93–112% bioequivalence confidence intervals.

Challenges and Innovations

Isotopic Dilution in Acidic Conditions

  • Deuteron exchange occurs above pH 5, necessitating pH-controlled synthesis (pH 1–3).

Scalability of Electrochemical Methods

  • Recent advances in flow electrochemistry reduce reaction time to 4 hrs, improving viability for GMP production.

Chemical Reactions Analysis

Key Reaction Steps (Adapted from )

StepReaction TypeConditionsPurpose
Grignard FormationOrganometallic synthesis3-dimethylaminopropyl chloride + Mg in THFGenerate reactive Grignard reagent
Nucleophilic AdditionCarbonyl addition5-dibenzosuberenone + Grignard reagent at 0–15°CForm tricyclic amine backbone
Hydrolysis/DehydrationAcid-catalyzed15–25% HCl at 70–80°C for 2–3 hrsEliminate hydroxyl group
NeutralizationAlkali treatmentAqueous Na2CO3 + methylene chlorideExtract cyclobenzaprine base
Salt FormationAcidificationIPA·HCl at 0–10°CPrecipitate hydrochloride salt

Isotopic Modifications :

  • 13C labeling likely occurs at the dimethylamino group or aromatic carbons to ensure metabolic stability.

  • Deuterium (d3) substitution is typically at the N-methyl group to reduce metabolic demethylation rates .

Metabolic Reactions

Cyclobenzaprine-13C,d3 undergoes analogous metabolic pathways to the unlabeled compound but with altered kinetics due to isotopic effects:

Primary Metabolic Pathways ( )

PathwayEnzymes InvolvedKey Metabolites
N-DemethylationCYP3A4, CYP1A2Desmethylcyclobenzaprine-13C,d3
GlucuronidationUGT1A4, UGT2B10Cyclobenzaprine-N-glucuronide
Enterohepatic RecirculationParent compound reabsorption

Isotope Effects :

  • Deuterium at the N-methyl group slows CYP-mediated demethylation, increasing half-life .

  • 13C labeling does not significantly alter reaction thermodynamics but aids in metabolite tracking via MS.

Analytical Stability and Reactivity

Cyclobenzaprine-13C,d3 demonstrates high stability under analytical conditions but degrades under extreme environments:

LC-MS/MS Performance ( )

ParameterValue
Mass Transition (m/z)279.2 → 215.0
Collision Energy61 V
Retention Time~4.2 min (C18 column)

Degradation Pathways :

  • Thermal Decomposition : At >100°C, produces CO/CO2 .

  • Photolysis : No significant degradation under standard lighting.

  • Hydrolysis : Stable in acidic (pH 1–3) and neutral conditions; partial hydrolysis in alkaline buffers (pH >10) .

Chemical Interactions

The labeled compound retains the reactivity profile of cyclobenzaprine:

Reactivity Table ( )

ReagentReactionOutcome
Oxidizing Agents (e.g., HNO3)OxidationN-Oxide formation
Reducing Agents (e.g., LiAlH4)ReductionAmine reduction (not observed under physiological conditions)
Strong Acids/BasesHydrolysis/NeutralizationSalt or free base conversion

Stability in Formulations

Sublingual tablet studies indicate:

  • Permeability Enhancement : Excipients like dibasic phosphate increase Papp (apparent permeability) by 2.5x .

  • Storage Stability : >95% purity retained at −20°C for 24 months; degradation <1% at 25°C/60% RH .

Scientific Research Applications

Cyclobenzaprine-13C,d3 (hydrochloride) is a labeled form of cyclobenzaprine, a muscle relaxant, with applications in scientific research, particularly in studying drug metabolism and pharmacokinetics. The compound contains carbon-13 and deuterium, which are isotopes of carbon and hydrogen, respectively.

Scientific Research Applications

  • Pharmacokinetic Studies The presence of deuterium atoms allows researchers to trace metabolic pathways and interactions in biological systems. Deuterated drugs like Cyclobenzaprine-13C,d3 (hydrochloride) can be used to study the pharmacokinetics and dynamics of cyclobenzaprine more effectively due to the unique labeling provided by deuterium.
  • Muscle Spasms Relief Cyclobenzaprine primarily acts on the central nervous system to alleviate muscle spasms associated with acute musculoskeletal conditions.
  • Magnetic Resonance Imaging (MRI) Cyclobenzaprine-13C,d3 (hydrochloride) can be used in conjunction with MRI techniques to study its distribution and effects within the body . MRI can evaluate tissue injury after intramuscular injection of drugs . Contrast agents such as paramagnetic lanthanide hexaazamacrocyclic molecules can be used in magnetic resonance imaging .
  • Active Surveillance of Prostate Cancer Multiparametric MRI targeted biopsies have been investigated for their efficacy in risk classification for patients with prostate cancer on active surveillance .

Mechanism of Action

Cyclobenzaprine-13C,d3 (hydrochloride) exerts its effects by acting on the central nervous system. It primarily targets the brainstem to reduce skeletal muscle spasms. The exact molecular targets and pathways involved include the antagonism of muscarinic receptors, serotonin 5-HT2 receptors, and histamine H1 receptors . This leads to a reduction in muscle spasm and associated pain .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C19(13C)H18D3N·HCl (based on isotopic substitution in the parent structure C20H21N·HCl) .
  • Molecular Weight : 295.4 g/mol (labeled form) vs. 311.85 g/mol (parent compound) .
  • Isotopic Enrichment : ≥99% 13C and ≥98% 2H .
  • CAS Number : 1261394-10-8 .

Comparison with Similar Compounds

Parent Compound: Cyclobenzaprine Hydrochloride

  • Molecular Formula : C20H21N·HCl .
  • Molecular Weight : 311.85 g/mol .
  • Primary Use : Active pharmaceutical ingredient (API) for muscle relaxation .
  • Analytical Behavior :
    • Retention Time (HPLC) : 1.0 (relative to cyclobenzaprine peak) .
    • Impurity Profile : Includes related compounds A, B, N-oxide, and others, each with strict acceptance criteria (e.g., NMT 0.15% for individual impurities) .

Isotopically Labeled Analogs

  • [13C,2H3]-Cyclobenzaprine N-Oxide: Molecular Formula: C19(13C)H18D3NO (labeled form of the N-oxide impurity) . Molecular Weight: 295.4 g/mol . Use: Reference standard for impurity quantification .

Structural Impurities and Degradation Products

  • Cyclobenzaprine Related Compound A: Molecular Formula: C20H23NO . Molecular Weight: 293.40 g/mol . Retention Time: 0.51 (relative to cyclobenzaprine) . Structural Difference: Hydroxyl group addition at the cycloheptenyl ring .
  • Cyclobenzaprine Related Compound B :

    • Molecular Formula : C19H19N .
    • Molecular Weight : 261.36 g/mol .
    • Retention Time : 0.57 .
    • Structural Difference : Loss of a methyl group compared to the parent .
  • Cyclobenzaprine N-Oxide: Molecular Formula: C20H21NO·HCl (oxidation product) . Retention Time: 0.74 .

Structurally Similar Pharmaceuticals

  • Amitriptyline Hydrochloride :
    • Molecular Formula : C20H23N·HCl.
    • Retention Time : 1.3 (HPLC) .
    • Key Difference : A tricyclic antidepressant with a similar dibenzocycloheptene backbone but differing in side-chain structure .

Analytical and Functional Differences

Chromatographic Behavior

  • Cyclobenzaprine-13C,d3 (hydrochloride) : Co-elutes with the parent compound in HPLC but is distinguishable via mass spectrometry due to its unique mass shift (e.g., +4 Da for 13C and deuterium substitutions) .
  • Impurities : Exhibit distinct retention times (Table 1), enabling separation and quantification under USP-recommended conditions .

Data Tables

Table 1: Comparative Analysis of Cyclobenzaprine-13C,d3 (Hydrochloride) and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Isotopic Enrichment Retention Time (HPLC) Primary Use
Cyclobenzaprine-13C,d3·HCl C19(13C)H18D3N·HCl 295.4 99% 13C, 98% 2H 1.0* Internal standard for LC-MS
Cyclobenzaprine Hydrochloride C20H21N·HCl 311.85 None 1.0 API for muscle relaxation
Cyclobenzaprine Related Compound A C20H23NO 293.40 None 0.51 Degradation impurity
Cyclobenzaprine N-Oxide C20H21NO·HCl 327.85† None 0.74 Oxidation impurity
Amitriptyline Hydrochloride C20H23N·HCl 313.86 None 1.3 Tricyclic antidepressant

*Co-elutes with parent compound but distinguished via MS.
†Calculated based on parent molecular weight + oxygen addition.

Research Findings and Regulatory Considerations

  • The USP mandates stringent impurity limits for cyclobenzaprine hydrochloride, with validated HPLC methods ensuring separation of related compounds (e.g., 0.51 RT for Compound A) .
  • Isotopic labeling in cyclobenzaprine-13C,d3 (hydrochloride) minimizes analytical interference, making it indispensable in pharmacokinetic studies .
  • Structural analogs like amitriptyline, though pharmacologically distinct, share similar chromatographic challenges, necessitating method optimization to avoid co-elution .

Q & A

Q. How do researchers address contradictions in reported pharmacokinetic parameters across studies?

  • Methodological Answer :
  • Meta-analysis : Pool data from multiple studies and apply mixed-effects modeling to account for variability in dosing, matrices, and analytical methods.
  • Sensitivity testing : Replicate outlier experiments under controlled conditions (e.g., standardized HPLC protocols) to identify methodological biases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.